molecular formula C26H23ClN2O2 B7710637 3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide

3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide

Cat. No.: B7710637
M. Wt: 430.9 g/mol
InChI Key: TXSWPRAZFTXZDX-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, dimethylphenyl group, hydroxyquinolinyl group, and a benzamide moiety

Properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O2/c1-16-8-10-24(18(3)11-16)29(26(31)20-5-4-6-22(27)14-20)15-21-13-19-9-7-17(2)12-23(19)28-25(21)30/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSWPRAZFTXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 2-hydroxy-7-methylquinoline derivative. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Preparation of the Benzamide Intermediate: The next step involves the synthesis of the benzamide intermediate. This can be done by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 2,4-dimethylaniline to yield the benzamide intermediate.

    Coupling Reaction: The final step involves the coupling of the quinoline derivative with the benzamide intermediate. This can be achieved through a nucleophilic substitution reaction, where the quinoline derivative is reacted with the benzamide intermediate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to form the corresponding dechlorinated compound.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated compounds.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide: Lacks the chloro group.

    3-chloro-N-(phenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide: Lacks the dimethyl groups on the phenyl ring.

    3-chloro-N-(2,4-dimethylphenyl)-N-[(quinolin-3-yl)methyl]benzamide: Lacks the hydroxy and methyl groups on the quinoline moiety.

Uniqueness

The presence of the chloro group, dimethylphenyl group, and hydroxyquinolinyl group in 3-chloro-N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.

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